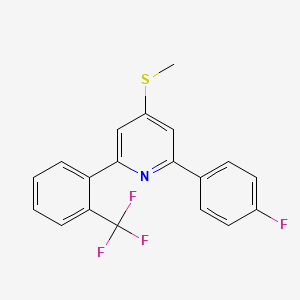
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with fluorophenyl, methylthio, and trifluoromethylphenyl groups
Métodos De Preparación
The synthesis of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)pyridine with 4-fluoroaniline under specific reaction conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- can be compared with other similar compounds, such as:
Pyridine, 2-(4-chlorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)-: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(difluoromethyl)phenyl)-: The presence of a difluoromethyl group instead of a trifluoromethyl group can influence the compound’s chemical properties and interactions with molecular targets.
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)benzyl)-: The substitution of a benzyl group for the phenyl group can alter the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems.
Propiedades
Número CAS |
116610-89-0 |
|---|---|
Fórmula molecular |
C19H13F4NS |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4-methylsulfanyl-6-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H13F4NS/c1-25-14-10-17(12-6-8-13(20)9-7-12)24-18(11-14)15-4-2-3-5-16(15)19(21,22)23/h2-11H,1H3 |
Clave InChI |
QXCXMWLYXCBSHY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=NC(=C1)C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
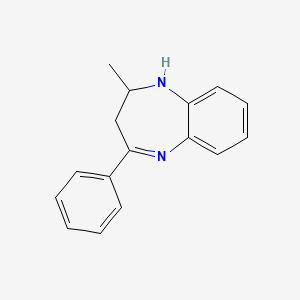
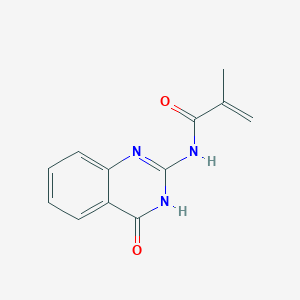

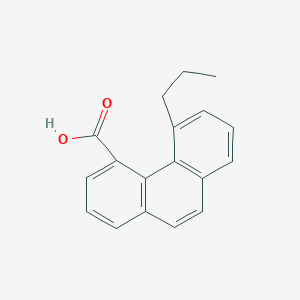
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
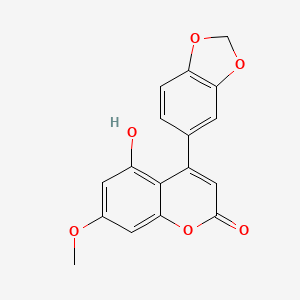
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
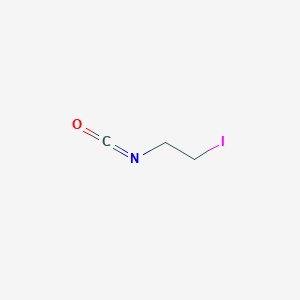
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)

